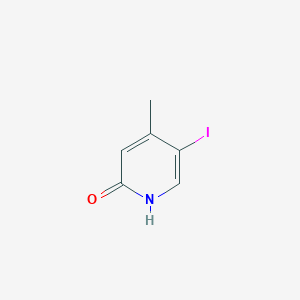

5-Iodo-4-methylpyridin-2-ol

Description

5-Iodo-4-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position

Propriétés

IUPAC Name |

5-iodo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXIOPGOGFVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyridin-2-ol typically involves the iodination of 4-methylpyridin-2-ol. One common method includes the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base such as sodium carbonate. The reaction is carried out in water at elevated temperatures (around 70°C) overnight. The mixture is then acidified, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-4-methylpyridin-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 5-azido-4-methylpyridin-2-ol or 5-cyano-4-methylpyridin-2-ol can be formed.

Oxidation Products: 5-Iodo-4-methylpyridin-2-one.

Reduction Products: 5-Iodo-4-methylpyridin-2-methanol.

Coupling Products: Various biaryl compounds depending on the boronic acid used.

Applications De Recherche Scientifique

Chemistry: 5-Iodo-4-methylpyridin-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis .

Biology and Medicine: For example, pyridine derivatives are known for their biological activities, including antiviral, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mécanisme D'action

The mechanism of action of 5-Iodo-4-methylpyridin-2-ol and its derivatives largely depends on the specific biological target. Generally, pyridine derivatives can interact with various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes by binding to their active sites or alter receptor functions by acting as agonists or antagonists .

Comparaison Avec Des Composés Similaires

2-Iodopyridine: Similar in structure but lacks the methyl and hydroxyl groups.

4-Methylpyridin-2-ol: Lacks the iodine atom.

5-Bromo-4-methylpyridin-2-ol: Similar structure with bromine instead of iodine.

Uniqueness: 5-Iodo-4-methylpyridin-2-ol is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the pyridine ring.

Activité Biologique

5-Iodo-4-methylpyridin-2-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by an iodine atom, a methyl group, and a hydroxyl group on the pyridine ring, contributes to its diverse pharmacological properties.

The molecular formula of this compound is C₆H₆INO. It can be synthesized through the iodination of 4-methylpyridin-2-ol, typically involving the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base like sodium carbonate at elevated temperatures. This compound is notable for its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for further synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyridine derivatives are known to modulate enzyme activity by binding to their active sites or altering receptor functions. This compound has shown potential as an inhibitor or modulator in various biochemical pathways.

Biological Activities

Antiviral Activity : Research indicates that compounds similar to this compound possess antiviral properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit viral replication by interfering with viral enzymes.

Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antiviral Study : A study found that derivatives of pyridine exhibited significant antiviral activity against influenza viruses. The mechanism was linked to the inhibition of viral RNA synthesis.

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound could induce cell death through apoptosis, as evidenced by increased levels of caspase activation and changes in mitochondrial membrane potential.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Iodine at position 5, methyl at position 4 | Antiviral, antimicrobial, anticancer |

| 4-Methylpyridin-2-ol | No iodine | Limited biological activity |

| 5-Bromo-4-methylpyridin-2-ol | Bromine instead of iodine | Similar but generally less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.